3-(Azetidin-3-yl)oxazolidin-2-one
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Overview
Description
3-(Azetidin-3-yl)oxazolidin-2-one is a heterocyclic compound that features both an azetidine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Heterocyclization: One method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature.
Triazabicyclodecene Catalysis: Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones via a modified Curtius rearrangement.
Industrial Production Methods
Industrial production methods for 3-(azetidin-3-yl)oxazolidin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the oxazolidinone ring, potentially leading to the formation of various reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly nucleophilic substitutions, which can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)oxazolidin-2-one is not fully understood. similar compounds, such as linezolid, exert their effects by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets and pathways involved in the action of this compound are likely similar, involving interactions with bacterial ribosomal subunits.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Contezolid: A newer oxazolidinone antibiotic in clinical trials.
Uniqueness
3-(Azetidin-3-yl)oxazolidin-2-one is unique due to its dual ring structure, which combines the properties of both azetidine and oxazolidinone rings. This structural feature may confer unique biological activities and chemical reactivity compared to other oxazolidinones.
Biological Activity
3-(Azetidin-3-yl)oxazolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that includes an oxazolidinone ring fused with an azetidine moiety. Its chemical formula is C6H11N2O2 with a molecular weight of approximately 178.62 g/mol. The presence of both the oxazolidinone and azetidine functional groups contributes to its reactivity and interaction with biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, primarily due to its mechanism of action involving the inhibition of protein synthesis. This class of compounds is particularly effective against Gram-positive bacteria, making it a candidate for treating infections caused by resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer potential . Studies suggest that it may act as an inhibitor of key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway. Virtual docking studies have indicated strong binding affinities to these targets, suggesting that this compound could serve as a lead compound for developing new anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein Synthesis Inhibition : The oxazolidinone moiety is known for its role in inhibiting bacterial protein synthesis by binding to the ribosomal subunit.
- Signaling Pathway Modulation : The compound's interaction with the PI3K/AKT/mTOR pathway may lead to reduced cell survival and proliferation in cancer cells.
Study 1: Antimicrobial Efficacy
In a study published in 2024, researchers evaluated the antimicrobial efficacy of various derivatives of oxazolidinones, including this compound. The findings demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics .
Study 2: Anticancer Properties
Another study focused on the anticancer properties of this compound, highlighting its potential as a dual inhibitor of PI3K and mTOR. The compound was tested in vitro against several cancer cell lines, showing effective dose-dependent inhibition of cell growth. The results indicated that it could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to other related compounds:
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Oxazolidinone | High | Moderate |
1-(Azetidin-3-yl)-2-pyrrolidinone | Pyrrolidinone | Moderate | Low |
4-(Azetidin-3-yl)-1,3-thiazole | Thiazole | Low | High |
5-(Azetidin-3-yl)-1,2-dihydroquinolin | Dihydroquinoline | Moderate | High |
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-8(1-2-10-6)5-3-7-4-5/h5,7H,1-4H2 |
InChI Key |
HFGJAWYCAHMLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2CNC2 |
Origin of Product |
United States |
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